Cas no 869116-29-0 (1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester)
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester
- Methyl 5-amino-1H-pyrrole-2-carboxylate
- BS-17753
- EN300-4264838
- MFCD12964609
- SB63910
- Methyl5-amino-1H-pyrrole-2-carboxylate
- F14198
- CS-0187513
- 869116-29-0
- AKOS006347400
-
- MDL: MFCD12964609
- Inchi: 1S/C6H8N2O2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,7H2,1H3
- InChI Key: FOMMUHAHRMAFSW-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C(N)N1)=O
Computed Properties
- Exact Mass: 140.058577502g/mol
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 68.1Ų
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF651-250mg |
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester |
869116-29-0 | 97% | 250mg |
2186CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF651-100mg |
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester |
869116-29-0 | 97% | 100mg |
835CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF651-50mg |
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester |
869116-29-0 | 97% | 50mg |
547.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF651-200mg |
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester |
869116-29-0 | 97% | 200mg |
1350.0CNY | 2021-07-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446764-100mg |
Methyl 5-amino-1H-pyrrole-2-carboxylate |
869116-29-0 | 97% | 100mg |
¥798.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446764-250mg |
Methyl 5-amino-1H-pyrrole-2-carboxylate |
869116-29-0 | 97% | 250mg |
¥1520.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446764-1g |
Methyl 5-amino-1H-pyrrole-2-carboxylate |
869116-29-0 | 97% | 1g |
¥3750.0 | 2024-04-17 | |
| Chemenu | CM526842-100mg |
Methyl 5-amino-1H-pyrrole-2-carboxylate |
869116-29-0 | 97% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM526842-250mg |
Methyl 5-amino-1H-pyrrole-2-carboxylate |
869116-29-0 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM526842-1g |
Methyl 5-amino-1H-pyrrole-2-carboxylate |
869116-29-0 | 97% | 1g |
$*** | 2023-03-30 |
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester Suppliers
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester
Introduction to 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester (CAS No. 869116-29-0)
1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester, identified by its Chemical Abstracts Service (CAS) number 869116-29-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic derivative, featuring a pyrrole core with functional groups that include an amino group at the 5-position and a methyl ester at the 2-position, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.
The molecular structure of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester (CAS No. 869116-29-0) consists of a five-membered aromatic ring containing two nitrogen atoms, which imparts unique electronic and steric properties to the molecule. The presence of an amino group at the 5-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the methyl ester functionality at the 2-position contributes to its solubility and stability under various chemical conditions.
In recent years, this compound has been explored for its potential in drug discovery and development. The pyrrole scaffold is a common motif in biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The specific arrangement of functional groups in 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester (CAS No. 869116-29-0) allows for further derivatization, enabling researchers to tailor its properties for targeted therapeutic applications.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex pharmacophores. For instance, it has been utilized in the preparation of pyrrole-based inhibitors that target enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies as potential treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the amino group at the 5-position of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester (CAS No. 869116-29-0) provides a site for conjugation with other biomolecules, such as peptides or nucleotides, to enhance drug delivery systems. This property has been exploited in the development of prodrugs and targeted therapeutics, where the pyrrole derivative serves as a carrier molecule that releases its active component at a specific site within the body.
Recent advancements in computational chemistry have also highlighted the significance of this compound. Molecular modeling studies have demonstrated that modifications to the pyrrole core and functional groups can significantly alter binding affinities and selectivity profiles. These insights have guided researchers in designing novel analogs with improved pharmacological properties.
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester (CAS No. 869116-29-0) typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as esterification and reduction. The availability of high-quality starting materials and robust reaction conditions are critical factors in achieving successful synthesis.
In conclusion, 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester (CAS No. 869116-29-0) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable building block for developing new drugs targeting various diseases. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in medicinal chemistry.
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